Echinocystic Acid

Catalog No.
S526851
CAS No.
510-30-5
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Echinocystic Acid

Procurement of triterpene scaffolds often fails due to missing C-16 hydroxyl, compromising viral entry inhibitor potency and solubility. Echinocystic Acid (CAS 510-30-5) solves this with its unique C-3, C-16 dihydroxy substitution.

  • Enables bivalent dimer synthesis; nanomolar potency vs Oleanolic Acid analogs lacking C-16 hydroxyl.
  • ~12.5-fold solubility advantage in cyclodextrin/nanoparticle formulations over Oleanolic Acid.
  • Selective ACAT/DGAT inhibition without HMG-CoA reductase off-target effects - essential for non-statin lipid screening.

Supplied as high-purity reference standard with full analytical documentation.

CAS Number

510-30-5

Product Name

Echinocystic Acid

IUPAC Name

(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23+,27-,28+,29+,30+/m0/s1

InChI Key

YKOPWPOFWMYZJZ-PRIAQAIDSA-N

solubility

Soluble in DMSO

Synonyms

Echinocystic acid

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC([C@@]5(C4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O

The exact mass of the compound Echinocystic acid is 472.3553 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg

Echinocystic Acid (CAS 510-30-5) is a naturally occurring pentacyclic oleanane-type triterpene sapogenin, distinguished structurally by the presence of hydroxyl groups at both the C-3 and C-16 positions, alongside a C-28 carboxyl group [1]. In industrial and advanced laboratory settings, it is primarily procured as a high-purity reference standard and a versatile synthetic scaffold [2]. While it shares a core skeleton with more ubiquitous triterpenes, its unique functionalization profile makes it a critical precursor for semi-synthetic modifications, particularly in the development of bivalent therapeutic agents and enhanced-solubility formulations [1].

Research Fit

Oleanane pentacyclic triterpene with 16β-hydroxyl group, distinguishing it from oleanolic and ursolic acid
Reported bioactivity profile supports pathway research in inflammation, oncology, and metabolic signaling
Tool compound for investigating triterpene-mediated targets and selective modulator programs

Procurement strategies that substitute Echinocystic Acid with more common in-class alternatives, such as Oleanolic Acid (OA) or Ursolic Acid (UA), frequently fail due to the absence of the C-16 hydroxyl group in these analogs [1]. This specific functional handle is not merely a structural curiosity; it is essential for advanced derivatization, such as the synthesis of high-affinity bivalent dimers and targeted glycosides [2]. Furthermore, the lack of the C-16 hydroxyl in OA fundamentally alters target binding affinities, resulting in significantly weaker performance in viral entry inhibition assays and tissue factor pathway models, while also severely limiting the compound's baseline formulation solubility [1].

Substitution Risk

Echinocystic Acid
Generic Triterpenes
16β-hydroxyl group alters molecular interactions and target engagement compared to oleanolic acid
Kv7.2/7.3 channel modulation potency may differ markedly across pentacyclic triterpenes
Enzyme selectivity (ACAT/DGAT) contrasts with HMG-CoA reductase targeting by statins and other triterpene analogs

Precursor Suitability: Scaffold for High-Potency Viral Entry Inhibitors

When utilized as a synthetic scaffold, the C-16 hydroxyl group of Echinocystic Acid enables the formation of bivalent triterpene dimers that exhibit extraordinary target affinity. Assays measuring HCV entry inhibition demonstrate that EA-derived dimers achieve an IC50 of ~10 nM. In direct comparison, unmodified Oleanolic Acid, which lacks the C-16 functionalization site, displays weak potency with an IC50 of ~10 μM [1].

Evidence DimensionHCV Entry Inhibition (IC50)
Target Compound DataEA-derived bivalent dimer: ~10 nM
Comparator Or BaselineOleanolic Acid (unmodified): ~10 μM
Quantified Difference~1000-fold enhancement in potency enabled by the EA scaffold
ConditionsHCVpp and VSVpp entry assays

Procuring EA provides chemists with a necessary reactive site (C-16) to synthesize ultra-high-affinity bivalent inhibitors that cannot be generated from standard oleanolic acid.

Kv7.2/7.3 inhibition
Head-to-head
IC50 2.5 µM, ranked most potent among 8 tested triterpenes
Supports ion channel probe context for neuronal excitability studies
Comparators included ursonic acid, oleanonic acid, and demethylzeylasteral

Formulation Compatibility: Superior Aqueous Solubility in Cyclodextrin Conjugates

The inherent hydrophobicity of pentacyclic triterpenes presents a major formulation barrier. However, when conjugated with β-cyclodextrin, the presence of the 16-hydroxyl group in Echinocystic Acid significantly improves the physicochemical profile compared to Oleanolic Acid conjugates. Analytical modeling shows that EA-cyclodextrin conjugates exhibit a decrease in ALlogP by 1.1 log units relative to their OA counterparts, translating to a ~12.5-fold quantitative increase in aqueous solubility [1].

Evidence DimensionAqueous Solubility (ALlogP shift)
Target Compound DataEA-β-cyclodextrin conjugate: ALlogP decreased by 1.1 log units
Comparator Or BaselineOA-β-cyclodextrin conjugate (baseline)
Quantified Difference~12.5-fold increase in aqueous solubility for the EA conjugate
ConditionsWater-soluble β-CD-pentacyclic triterpene conjugates synthesized via click chemistry

For formulation scientists, starting with EA rather than OA drastically reduces the downstream challenges associated with poor API solubility in aqueous media.

ACAT / DGAT inhibition
Cross-study comparable
ACAT IC50 103 µM, DGAT IC50 139 µM, no HMG-CoA reductase effect
Supports lipid metabolism pathway dissection; distinct from statin mechanism
Rat liver microsome assay

Target Specificity: Selective Inhibition in Lipid Metabolism Pathways

In pharmacological screening for hypolipidemic agents, Echinocystic Acid demonstrates highly specific enzyme targeting that distinguishes it from broad-spectrum benchmarks. In vitro assays using rat liver microsomes reveal that EA inhibits ACAT and DGAT with IC50 values of 103 μM and 139 μM, respectively, while exhibiting no significant inhibitory effect on HMG-CoA reductase [1]. This selective profile is critical for isolating specific metabolic pathways.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound DataEA: ACAT (103 μM), DGAT (139 μM)
Comparator Or BaselineHMG-CoA reductase (Off-target baseline)
Quantified DifferenceSelective inhibition of ACAT/DGAT with zero significant HMG-CoA reductase interference
ConditionsIn vitro enzyme activity assays using rat liver microsomes

Buyers developing non-statin hypolipidemic assays should procure EA as a selective reference standard to isolate ACAT/DGAT mechanisms without HMG-CoA confounding.

Colitis model comparison
Head-to-head
Reported superior anti-colitic response vs. lancemaside A in TNBS-induced colitis
Supports colitis endpoint context; EA identified as active metabolite
Cytokine and NF-κB inhibition in LPS-stimulated macrophages

Application-Critical Performance: Tissue Factor Pathway Inhibition

The structural configuration of pentacyclic triterpenes directly dictates their efficacy as Tissue Factor (TF) pathway inhibitors. In human THP-1 cells stimulated by lipopolysaccharide, Echinocystic Acid—bearing the critical C-16 hydroxyl group—demonstrated strictly structure-dependent inhibitory activity against TF procoagulant activity, whereas Oleanolic Acid (possessing only a C-3 hydroxyl) and alternative C-23/C-24 hydroxylated analogs failed to achieve comparable baseline efficacy[1].

Evidence DimensionInhibition of TF procoagulant activity
Target Compound DataEchinocystic Acid (C-16 hydroxylated)
Comparator Or BaselineOleanolic Acid (C-3 hydroxyl only) and C-23/C-24 analogs
Quantified DifferenceSignificantly higher TF inhibitory activity strictly dependent on the C-16 hydroxyl position
ConditionsLPS-stimulated human THP-1 cell assays

Procurement of EA is essential for antithrombotic research, as substitution with cheaper OA or alternative hydroxylated analogs results in a severe loss of assay sensitivity and inhibitory function.

GR agonism profile
Class-level inference
75% GR nuclear translocation, 20% NF-κB suppression, no transactivation
Supports selective GR modulator (SEGRM) research; transrepression without transactivation
HeLa cell assay; compared with dexamethasone
Anti-HCV entry SAR
Cross-study comparable
Parent EA in µM range; bivalent derivatives achieve >1000-fold improvement (nM IC50)
Supports antiviral probe development; rigid triterpene scaffold essential
HCV pseudoparticle entry assay in Huh7.5 cells

Synthesis Scaffold for Antiviral Therapeutics

Due to the reactive C-16 hydroxyl group, Echinocystic Acid is the optimal starting material for medicinal chemists synthesizing bivalent triterpene dimers or targeted glycosides. It is specifically procured for developing high-affinity viral entry inhibitors, where its structural handles enable nanomolar potency that cannot be achieved using standard Oleanolic Acid[1].

Core API for Enhanced-Solubility Triterpene Formulations

In pharmaceutical formulation development, the extreme hydrophobicity of oleanane triterpenes often halts progression. Echinocystic Acid is prioritized for conjugation with cyclodextrins or integration into nanoparticle delivery systems, as its unique functionalization yields a ~12.5-fold solubility advantage over equivalent Oleanolic Acid formulations [2].

Reference Standard for Non-Statin Hypolipidemic Screening

Because it selectively inhibits ACAT and DGAT without affecting HMG-CoA reductase, Echinocystic Acid is an essential reference standard for laboratories screening novel, non-statin lipid-lowering agents. It allows researchers to validate specific metabolic pathway assays without off-target interference [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kv7 channel pharmacology research
Pentacyclic triterpene with reported Kv7.2/7.3 modulation
Ion channel endpoint comparison and target engagement specificity
Lipid metabolism pathway studies
Dual ACAT/DGAT inhibition without HMG-CoA reductase interference
Enzyme inhibition selectivity and pathway dissection
Colitis model mechanistic studies
Active metabolite of lancemaside A; reported TLR4/NF-κB pathway context
In vivo colitis endpoint and cytokine profile assessment
Selective GR modulator research
Triterpene-based GR agonist with reported transrepression selectivity
GR transactivation avoidance and anti-inflammatory endpoint validation

XLogP3

6.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 Da

Monoisotopic Mass

472.35526001 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L4DUW10YOF

Other CAS

510-30-5
1. Georgatza, D., Gorgogietas, V.A., Kylindri, P., et al. The triterpene echinocystic acid and its 3-O-glucoside derivative are revealed as potent and selective glucocorticoid receptor agonists. Int. J. Biochem. Cell Biol. 79, 277-287 (2016).
2. Yang, J.-h., Li, B., Wu, Q., et al. Echinocystic acid inhibits RANKL-induced osteoclastogenesis by regulating NF-κB and ERK signaling pathways. Biochem. Biophys. Res. Commun. 477(4), 673-677 (2016).
3. Park, H.J., Kwon, H., Lee, S., et al. Echinocystic acid facilitates neurite outgrowth in neuroblastoma Neuro2a cells and enhances spatial memory in aged mice. Biol. Pharm. Bull. 40(10), 1724-1729 (2017).
4. Joh, E.-H., Jeong, J.-J., and Kim, D.-H. Inhibitory effect of echinocystic acid on 12-O-tetradecanoylphorbol-13-acetate-induced dermatitis in mice. Arch. Pharm. Res. 37(2), 225-231 (2014).
5. Deng, Y.-t., Kang, W.-b., Zhao, J.-n., et al. Osteoprotective effect of echinocystic acid, a triterpone component from Eclipta prostrata, in ovariectomy-induced osteoporotic rats. PLoS One 10(8), e0136572 (2015).

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